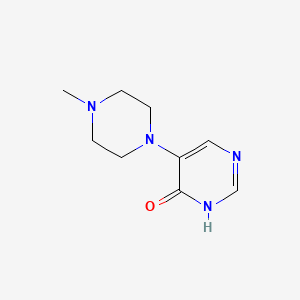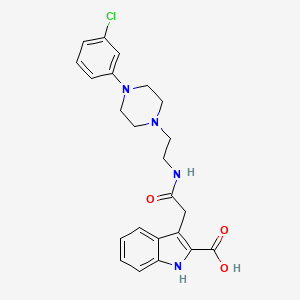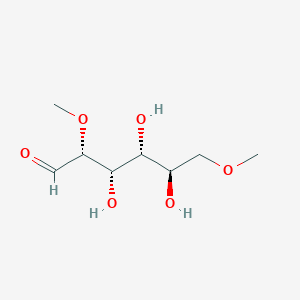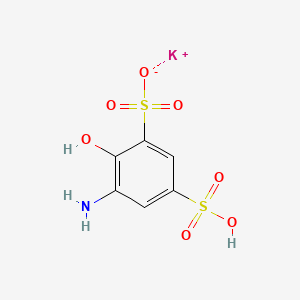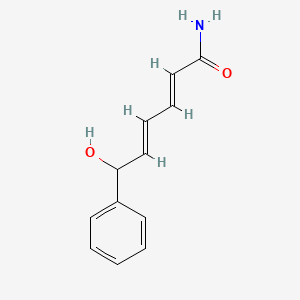
(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide is an organic compound characterized by its unique structure, which includes a hydroxy group and a phenyl group attached to a hexadienamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-phenyl-2,4-hexadienoic acid and hydroxylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. This could include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions: (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated amide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-oxo-6-phenyl-2,4-hexadienamide.
Reduction: Formation of 6-hydroxy-6-phenylhexanamide.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
6-Hydroxy-6-phenylhexanamide: Similar structure but lacks the conjugated diene system.
6-Phenyl-2,4-hexadienoic acid: Precursor in the synthesis of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide.
6-Phenyl-2,4-hexadienal: Similar structure but contains an aldehyde group instead of an amide.
Uniqueness: this compound is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
120231-95-0 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(2E,4E)-6-hydroxy-6-phenylhexa-2,4-dienamide |
InChI |
InChI=1S/C12H13NO2/c13-12(15)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-9,11,14H,(H2,13,15)/b8-4+,9-5+ |
Clé InChI |
URLWEJZUYQZEJB-KBXRYBNXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(/C=C/C=C/C(=O)N)O |
SMILES canonique |
C1=CC=C(C=C1)C(C=CC=CC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


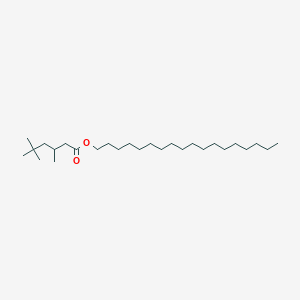
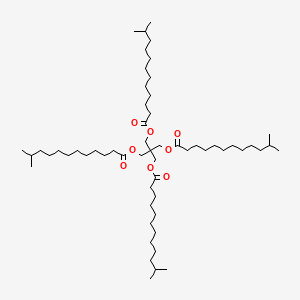


![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)

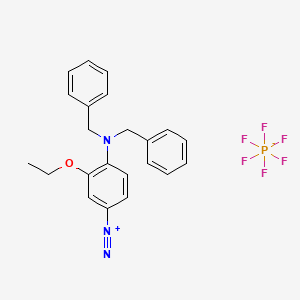
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
